![molecular formula C28H27NO6 B3026433 1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid CAS No. 1233706-89-2](/img/structure/B3026433.png)

1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid

Übersicht

Beschreibung

CAY10641 ist eine chemische Verbindung, die für ihre Rolle als inaktives Alkoholderivat eines hochwirksamen zytosolischen Phospholipase A2 alpha-Inhibitors bekannt ist. Zytosolische Phospholipase A2 alpha katalysiert spezifisch die Hydrolyse von Arachidonsäure von der sn-2-Ester-Position von Membranphospholipiden und spielt eine zentrale Rolle bei der Einleitung der Synthese von Prostaglandinen und Leukotrienen, beides wichtige Mediatoren des Entzündungsprozesses .

Wissenschaftliche Forschungsanwendungen

CAY10641 has several scientific research applications, including:

Chemistry: Used as a reference compound in studies involving cytosolic phospholipase A2 alpha inhibitors.

Biology: Used in studies investigating the role of cytosolic phospholipase A2 alpha in cellular processes.

Medicine: Investigated for its potential anti-inflammatory effects in various disease models.

Industry: Used in the development of new pharmaceuticals targeting inflammatory pathways

Wirkmechanismus

Safety and Hazards

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CAY10641 umfasst mehrere Schritte, beginnend mit der Herstellung der Indol-Grundstruktur. Die wichtigsten Schritte umfassen:

Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Reihe von Reaktionen synthetisiert, die die Cyclisierung geeigneter Vorstufen beinhalten.

Funktionalisierung: Der Indol-Kern wird dann mit verschiedenen Substituenten funktionalisiert, darunter die Hydroxypropyl- und Phenoxyphenoxy-Gruppen.

Endgültige Assemblierung: Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Indol-Kerns mit dem entsprechenden Carbonsäurederivat, um CAY10641 zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von CAY10641 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

CAY10641 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe in CAY10641 kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Carbonylgruppen in CAY10641 können reduziert werden, um Alkohole zu bilden.

Substitution: Die Phenoxygruppen in CAY10641 können nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Nucleophile sind Alkoxide und Amine.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation der Hydroxygruppe Ketone liefern, während die Reduktion der Carbonylgruppen Alkohole liefern kann .

Wissenschaftliche Forschungsanwendungen

CAY10641 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Referenzverbindung in Studien mit zytosolischen Phospholipase A2 alpha-Inhibitoren verwendet.

Biologie: Wird in Studien verwendet, die die Rolle der zytosolischen Phospholipase A2 alpha in zellulären Prozessen untersuchen.

Medizin: Untersucht auf seine potenziellen entzündungshemmenden Wirkungen in verschiedenen Krankheitsmodellen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf entzündungshemmende Signalwege abzielen

Wirkmechanismus

CAY10641 übt seine Wirkung aus, indem es die Aktivität der zytosolischen Phospholipase A2 alpha hemmt. Dieses Enzym katalysiert spezifisch die Hydrolyse von Arachidonsäure von der sn-2-Ester-Position von Membranphospholipiden und initiiert die Synthese von Prostaglandinen und Leukotrienen. Durch die Hemmung dieses Enzyms reduziert CAY10641 die Produktion dieser Entzündungsmediatoren und übt so entzündungshemmende Wirkungen aus .

Analyse Chemischer Reaktionen

Types of Reactions

CAY10641 undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group in CAY10641 can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl groups in CAY10641 can be reduced to form alcohols.

Substitution: The phenoxy groups in CAY10641 can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl groups can yield alcohols .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CAY10502: Ein weiterer potenter zytosolischer Phospholipase A2 alpha-Inhibitor mit ähnlichen entzündungshemmenden Wirkungen.

CAY10505: Eine strukturell verwandte Verbindung mit ähnlicher biologischer Aktivität.

Einzigartigkeit

CAY10641 ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, darunter die Hydroxypropyl- und Phenoxyphenoxy-Gruppen, die zu seiner hohen Potenz und Selektivität als zytosolischer Phospholipase A2 alpha-Inhibitor beitragen .

Eigenschaften

IUPAC Name |

1-[2-hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18,20,30H,15,17H2,1-2H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEJDYFVYZETDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(COC3=CC=C(C=C3)OC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676988 | |

| Record name | 1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233706-89-2 | |

| Record name | 1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

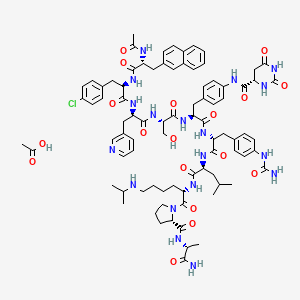

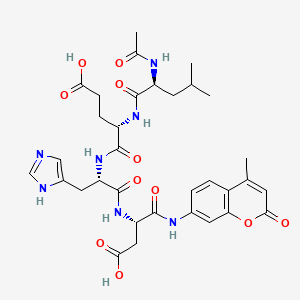

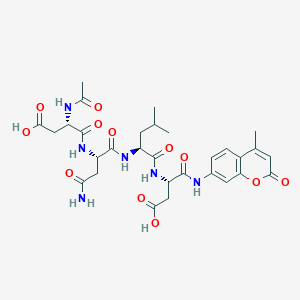

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt](/img/structure/B3026353.png)

![1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-S-[(4-methoxyphenyl)methyl]-L-cysteinyl-L-tryptophyl-L-alanyl-L-arginyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide](/img/structure/B3026357.png)

![N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026359.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide](/img/structure/B3026360.png)

![[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026363.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide](/img/structure/B3026370.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026371.png)

![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)

![[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026373.png)